phenyl(trimethylsilyl)methanone
Overview
Description
. It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is soluble in many organic solvents such as ethanol, dimethylformamide, and dichloromethane . It is widely used in organic synthesis and serves as an important reagent in various chemical reactions .
Preparation Methods
Phenyl(trimethylsilyl)methanone can be synthesized through the reaction of trimethylsilylchloromethane and benzaldehyde . The specific preparation method involves adding benzaldehyde to trimethylsilylchloromethane at low temperature, then slowly warming the mixture to room temperature and stirring for several hours . This reaction yields this compound, which can be purified by distillation .
Chemical Reactions Analysis
Phenyl(trimethylsilyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: This compound can undergo substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenyl(trimethylsilyl)methanone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of phenyl(trimethylsilyl)methanone involves its ability to act as a nucleophile or electrophile in various chemical reactions . The trimethylsilyl group can stabilize reaction intermediates, making it a valuable reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.
Comparison with Similar Compounds
Phenyl(trimethylsilyl)methanone can be compared with other similar compounds, such as:
Benzoyltrimethylsilane: This compound has a similar structure but with different reactivity and applications.
Phenyltrimethylsilylmethanol: This compound is an alcohol derivative of this compound and has different chemical properties and uses.
Trimethylsilylbenzene: This compound lacks the carbonyl group present in this compound, resulting in different reactivity and applications.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its versatility as a reagent in organic synthesis .
Properties
IUPAC Name |
phenyl(trimethylsilyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OSi/c1-12(2,3)10(11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPBNYMAKNNPDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207807 | |
Record name | Silane, benzoyltrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5908-41-8 | |
Record name | Silane, benzoyltrimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, benzoyltrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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